molecular formula C9H7ClN2O4 B8600603 2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid CAS No. 828911-62-2

2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid

Cat. No. B8600603
M. Wt: 242.61 g/mol
InChI Key: AFBKRUSLFLSIIJ-UHFFFAOYSA-N
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Patent
US07037909B2

Procedure details

To a solution of chloral hydrate (1.0 g, 6.00 mmol; Spectrum Quality Products, Inc., New Brunswick, N.J.) and water (80 mL) was added sodium sulfate (5 g), 4-amino-2-chloro-benzoic acid (855 mg, 4.98 mmol; Acros), concentrated aq. HCl (5 mL) and hydroxylamine hydrochloride (1.15 g, 16.5 mmol; Aldrich). It was refluxed for 20 minutes. The mixture was cooled to rt, the precipitate was filtered and washed with water. The title compound (1.08 g, 90%) was obtained as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]([OH:22])=[O:21])=[C:18]([Cl:25])[CH:17]=1.Cl.Cl.[NH2:28][OH:29]>O>[Cl:25][C:18]1[CH:17]=[C:16]([NH:15][C:3](=[O:5])[CH:2]=[N:28][OH:29])[CH:24]=[CH:23][C:19]=1[C:20]([OH:22])=[O:21] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
855 mg
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.15 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was refluxed for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1)NC(C=NO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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